molecular formula C25H22N2O2S B12031035 3-(4-ethoxyphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one

3-(4-ethoxyphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one

Cat. No.: B12031035
M. Wt: 414.5 g/mol
InChI Key: CLZVUCXNSPETSS-DHZHZOJOSA-N
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Description

3-(4-ethoxyphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a phenylprop-2-en-1-yl group, and a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Phenylprop-2-en-1-yl Group: This step involves the use of coupling reactions, such as the Heck reaction, to attach the phenylprop-2-en-1-yl group to the quinazolinone core.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed through thiol-ene reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

3-(4-ethoxyphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.

    Pathways Involved: Signaling pathways, metabolic pathways, and other cellular processes that are affected by the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one
  • 3-(4-ethoxyphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C25H22N2O2S

Molecular Weight

414.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-one

InChI

InChI=1S/C25H22N2O2S/c1-2-29-21-16-14-20(15-17-21)27-24(28)22-12-6-7-13-23(22)26-25(27)30-18-8-11-19-9-4-3-5-10-19/h3-17H,2,18H2,1H3/b11-8+

InChI Key

CLZVUCXNSPETSS-DHZHZOJOSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SC/C=C/C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC=CC4=CC=CC=C4

Origin of Product

United States

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